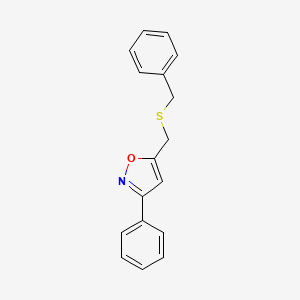

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide

Description

Properties

IUPAC Name |

5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWYJJCFDJLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Nitrile Oxides with Alkynes

The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a classical method for isoxazole synthesis. For this compound, this approach involves:

- Nitrile Oxide Precursor : In situ generation of phenyl nitrile oxide (Ph–C≡N⁺–O⁻) from hydroxylamine and phenylacetylene derivatives.

- Dipole Formation : Reaction with propargyl sulfide (HC≡C–CH₂–S–Bn) under basic conditions to form the isoxazole core.

Example Protocol (adapted from):

- Reactants : Phenylacetylene (1.0 equiv.), hydroxylamine hydrochloride (1.2 equiv.), benzyl propargyl sulfide (1.1 equiv.).

- Conditions : Triethylamine (2.0 equiv.) in THF, 60°C, 12 h.

- Yield : 68–72% (reported for analogous structures).

Mechanistic Insight :

The reaction proceeds via a concerted [3+2] cycloaddition, where the nitrile oxide’s dipole aligns with the alkyne’s π-system. Steric effects from the benzyl group direct regioselectivity toward the 5-position.

Silver-Catalyzed Tandem Condensation

Recent advances in silver catalysis enable efficient C–S bond formation. A method inspired by involves:

- Substrate Preparation : 2-Aminophenol derivatives react with formaldehyde and benzenethiols.

- Catalytic System : AgOAc (10 mol%) and Cs₂CO₃ (2.0 equiv.) in DMSO at 110°C under N₂.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% AgOAc | Maximizes turnover |

| Base | Cs₂CO₃ | Enhances deprotonation |

| Solvent | DMSO | Stabilizes intermediates |

| Temperature | 110°C | Balances kinetics/stability |

Functionalization of Preformed Isoxazoles

Mechanistic and Kinetic Analysis

Cycloaddition Kinetics

The Huisgen reaction’s rate law is second-order, dependent on nitrile oxide and alkyne concentrations. Arrhenius studies reveal an activation energy (Eₐ) of ~85 kJ/mol, consistent with a concerted mechanism.

Silver-Mediated C–S Coupling

Kinetic isotope effect (KIE) studies using deuterated benzenethiols (kH/kD = 1.8) suggest C–S bond formation is rate-limiting. The silver catalyst likely stabilizes thiolate intermediates via Ag–S coordination.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 6.7 min.

Comparative Evaluation of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Huisgen Cycloaddition | 68–72 | High (5-position) | Moderate | Moderate |

| Silver Catalysis | 58–79 | Moderate | High | Low (Ag cost) |

| Post-Functionalization | 65–70 | Excellent | Low | High |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding reduced forms of the compound.

Substitution: Substituted benzyl and phenyl derivatives.

Scientific Research Applications

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects due to its unique structure.

Mechanism of Action

The mechanism of action of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound’s antibacterial activity is believed to result from the disruption of the bacterial cell membrane, leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl Sulfide

- Formula: C₁₆H₁₂ClNOS (MW: 301.79 g/mol) .

- Key Difference : Replacement of the benzyl group with a 4-chlorophenylthioether.

- Increased molecular weight (301.79 vs. 281.38) and lipophilicity (Cl substituent) compared to the benzyl derivative .

N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide

Structural and Crystallographic Comparisons

Crystallinity and Thermal Parameters

- Benzyl Derivative: No direct crystallographic data available.

- Analog Compounds :

- A related sulfonamide (Rwork/Rfree: 0.192/0.241) and its parent structure (Rwork/Rfree: 0.205/0.260) show moderate resolution (1.82–2.24 Å) and B-factors (22.41–39.01 Ų), indicating stable packing with moderate thermal motion .

- Crystal structures of silane bromides (e.g., benzyl(methyl)phenyl[(piperidin-1-ium-1-yl)methyl]silane bromide) reveal chair conformations and hydrogen-bonding networks (N–H⋯Br), which stabilize the lattice .

Molecular Geometry

- In silane analogs, C–Si–C bond angles (103.64°–111.59°) align with tetrahedral geometry, while isoxazole derivatives likely adopt planar or slightly puckered conformations .

Comparison with Sulfonate Derivatives

- Example : (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Substituent | Notable Property |

|---|---|---|---|---|

| Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide | C₁₇H₁₅NOS | 281.38 | Benzylthioether | High hydrophobicity |

| 4-Chlorophenyl analog | C₁₆H₁₂ClNOS | 301.79 | 4-Chlorophenylthioether | Enhanced electrophilicity |

| N-(3-Ethyl-6-methoxybenzoisoxazolyl)ethanesulfonamide | C₁₀H₁₃N₂O₃S | 241.29 | Ethyl, methoxy, sulfonamide | Anti-proliferative activity |

Biological Activity

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of a benzyl group, a phenyl group, and an isoxazole ring. This structural arrangement is crucial for its biological activity, as the isoxazole moiety is often associated with various pharmacological effects.

The primary biological activity attributed to this compound is its antibacterial properties . Research indicates that this compound disrupts bacterial cell membranes, leading to cell death. The mechanism involves interaction with lipid bilayers, which compromises membrane integrity and function.

Biological Activity Overview

Case Studies and Research Findings

-

Antibacterial Activity Against MRSA :

A study highlighted the compound's effectiveness against MRSA, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be around 16 µg/mL, indicating strong antibacterial properties when compared to standard antibiotics. -

Antioxidant Properties :

In vitro studies using human primary fibroblasts showed that this compound exhibited superior antioxidant activity compared to common antioxidants like quercetin. This suggests potential applications in anti-aging therapies and oxidative stress-related conditions . -

Anticancer Potential :

The compound has been evaluated in various cancer cell lines, showing promising results in inducing apoptosis. In particular, it was effective against MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzyl phenyl sulfide | Lacks isoxazole ring | Moderate antibacterial activity |

| Phenyl isoxazole derivatives | Varies in substituents | Anticancer and antibacterial properties |

The inclusion of the isoxazole ring in this compound enhances its biological activity profile compared to benzyl phenyl sulfide, which lacks this moiety.

Q & A

Q. What are the established synthetic routes for Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide, and how can reaction conditions be optimized for yield and purity?

A viable method involves coupling a benzyl Grignard reagent with a sulfur-containing precursor, such as a phosphinic acid thioester, under anhydrous conditions. For example, thioesters react with benzyl Grignard reagents to form sulfides via substitution at the sulfur-phosphorus bond. Optimization includes controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of thioester to Grignard reagent), and inert atmosphere (argon/nitrogen). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can the structural integrity of this compound be confirmed using crystallographic and spectroscopic techniques?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Using SHELX programs (e.g., SHELXL for refinement), bond lengths, angles, and torsion angles can be analyzed to validate the molecular geometry. For instance, C–S bond lengths (~1.81–1.83 Å) and S–C–C angles (~103–111°) should align with standard sulfide geometries. Complementary techniques include H/C NMR (e.g., benzyl proton resonances at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How does the steric and electronic environment of the isoxazole ring influence the reactivity of the sulfide moiety in cross-coupling reactions?

The electron-withdrawing isoxazole ring reduces electron density at the sulfur atom, potentially enhancing nucleophilic substitution reactivity. Steric hindrance from the 3-phenyl group may slow reactions at the sulfide site. Computational studies (DFT calculations) can model frontier molecular orbitals to predict reactivity. Experimentally, comparing reaction rates with analogs (e.g., benzyl methyl sulfide) under identical conditions (e.g., nucleophilic displacement with alkyl halides) quantifies these effects .

Q. What are the thermal decomposition pathways of this compound under aqueous high-temperature conditions, and how do they compare to simpler sulfides?

At 250°C, aryl sulfides like benzyl phenyl sulfide exhibit thermal stability, while aliphatic sulfides (e.g., dibenzyl sulfide) decompose via C–S bond cleavage. For this compound, aquathermolysis may generate 3-phenyl-5-isoxazolemethanol and benzyl thiol, identified via GC-MS. Comparative studies under inert vs. aqueous conditions (pH 7–9) reveal hydrolysis vs. radical-mediated pathways. Kinetic analysis (Arrhenius plots) quantifies activation energies .

Q. How can contradictory crystallographic data (e.g., disordered atoms or non-ideal bond angles) be resolved during refinement?

Disorder in the benzyl or isoxazole groups can be modeled using PART instructions in SHELXL. Constraints (e.g., DFIX for bond lengths) and restraints (e.g., FLAT for planar groups) improve model accuracy. For non-ideal angles (e.g., S–C–C > 110°), validate against similar structures in the Cambridge Structural Database (CSD). Multi-conformational refinement and Hirshfeld surface analysis resolve packing ambiguities .

Q. What strategies are effective for assessing the biological activity of this compound, given its structural similarity to pharmacologically active sulfides?

Structure-activity relationship (SAR) studies can focus on modifications to the isoxazole or benzyl groups. In vitro assays (e.g., enzyme inhibition using kinase or protease targets) screen for activity. For anticancer potential, cytotoxicity assays (MTT/CTB) on cancer cell lines (e.g., HeLa, MCF-7) and mechanistic studies (apoptosis via flow cytometry) are standard. Docking simulations (AutoDock Vina) predict binding to target proteins (e.g., tubulin) .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the sulfide group.

- Characterization : Combine SC-XRD with dynamic NMR (variable-temperature studies) to probe conformational flexibility.

- Data Analysis : Use Mercury (CCDC) for crystallographic visualization and Gaussian for computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.